molecular formula C7H8N4O3 B561666 7-Methyl-3-methyluric Acid-d3 CAS No. 383160-11-0

7-Methyl-3-methyluric Acid-d3

Cat. No.: B561666
CAS No.: 383160-11-0
M. Wt: 199.184
InChI Key: HMLZLHKHNBLLJD-BMSJAHLVSA-N
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Description

7-Methyl-3-methyluric Acid-d3 is a derivative of uric acid, where the methyl group at the 3-position is replaced with a trideuteromethyl group. This compound is of interest due to its isotopic labeling, which makes it useful in various scientific studies, particularly in the field of metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3-methyluric Acid-d3 typically involves the introduction of a trideuteromethyl group into the uric acid structure. This can be achieved through the following steps:

    Starting Material: The synthesis begins with uric acid.

    Methylation: The 7-position of uric acid is methylated using a methylating agent such as methyl iodide.

    Deuteration: The methyl group at the 3-position is replaced with a trideuteromethyl group using a deuterating agent like deuterated methyl iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methylation: Large quantities of uric acid are methylated at the 7-position.

    Bulk Deuteration: The methyl group at the 3-position is replaced with a trideuteromethyl group using deuterated reagents.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-3-methyluric Acid-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trideuteromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with different functional groups replacing the trideuteromethyl group.

Scientific Research Applications

7-Methyl-3-methyluric Acid-d3 has several scientific research applications:

    Metabolic Studies: Used as a labeled compound to trace metabolic pathways and study the metabolism of uric acid derivatives.

    Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs that interact with uric acid pathways.

    Isotope Labeling: Utilized in isotope labeling studies to investigate biochemical processes.

    Analytical Chemistry: Employed as a standard in analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of 7-Methyl-3-methyluric Acid-d3 involves its interaction with metabolic enzymes and pathways related to uric acid. The trideuteromethyl group acts as an isotopic label, allowing researchers to track the compound’s behavior in biological systems. The molecular targets include enzymes involved in uric acid metabolism, and the pathways affected are those related to purine metabolism.

Comparison with Similar Compounds

    7-Methyluric Acid: Similar structure but without the trideuteromethyl group.

    3-Methyluric Acid: Methyl group at the 3-position but not deuterated.

    7,9-Dihydro-7-methyl-3-(methyl-d3)-1H-purine-2,6,8(3H)-trione: Another deuterated derivative with a different substitution pattern.

Uniqueness: 7-Methyl-3-methyluric Acid-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of the trideuteromethyl group allows for more precise and accurate tracking in scientific research compared to non-deuterated analogs.

Properties

IUPAC Name

7-methyl-3-(trideuteriomethyl)-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLZLHKHNBLLJD-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849584
Record name 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383160-11-0
Record name 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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